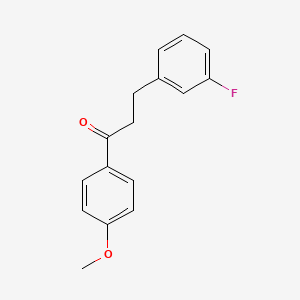

3-(3-Fluorophenyl)-4'-methoxypropiophenone

Description

3-(3-Fluorophenyl)-4'-methoxypropiophenone is an aromatic ketone characterized by a propiophenone (B1677668) backbone. This core structure is substituted with a 3-fluorophenyl group at the β-carbon and a methoxy (B1213986) group at the 4'-position of the phenyl ring. The presence of these specific substituents—a halogen in the form of fluorine and an ether group—imparts distinct electronic properties and reactivity to the molecule, making it a subject of interest in synthetic and medicinal chemistry.

| Property | Data |

| IUPAC Name | 1-(4-methoxyphenyl)-3-(3-fluorophenyl)propan-1-one |

| CAS Number | 898788-73-3 |

| Molecular Formula | C16H15FO2 |

| Molecular Weight | 258.29 g/mol |

| InChI Key | JRHRTKLEEGYFNH-UHFFFAOYSA-N |

Propiophenones are a class of organic compounds featuring a phenyl ring attached to a propanone group. They serve as versatile building blocks in organic synthesis. The propiophenone scaffold can be modified at various positions on both the aromatic ring and the propyl chain, leading to a vast library of derivatives with diverse chemical and physical properties.

The substitution pattern in this compound is a prime example of how targeted modifications can be used to fine-tune the characteristics of the parent molecule. The introduction of substituents can influence factors such as:

Reactivity: The electron-withdrawing or -donating nature of substituents can affect the reactivity of the carbonyl group and the aromatic rings.

Stereochemistry: The presence of substituents can create chiral centers, leading to stereoisomers with potentially different biological activities.

Physicochemical Properties: Substituents can alter properties like solubility, lipophilicity, and crystal packing.

The incorporation of fluorine and methoxy groups into aromatic ketones is a common strategy in modern chemical research, particularly in the development of pharmaceuticals and agrochemicals.

Fluorinated Aromatic Ketones: The introduction of a fluorine atom can have profound effects on a molecule's properties. ucd.ie Fluorine is highly electronegative and has a small van der Waals radius, allowing it to often substitute for a hydrogen atom with minimal steric hindrance. ucd.ie Key impacts of fluorination include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by enzymes such as cytochrome P450. ucd.ie This can increase the biological half-life of a drug.

Binding Affinity: The strong polarity of the C-F bond can lead to favorable interactions with biological targets, potentially increasing binding affinity and efficacy.

Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. soci.org

Methoxylated Aromatic Ketones: The methoxy group (-OCH3) is an electron-donating group that can also significantly influence a molecule's behavior. Its presence can:

Alter Electronic Properties: The methoxy group can increase the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions.

Improve Solubility: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, which can enhance the aqueous solubility of a compound.

Provide a Handle for Further Synthesis: The methoxy group can be a site for further chemical modification, for example, through ether cleavage.

While extensive research specifically targeting this compound is not widely documented in publicly available literature, its structural motifs suggest its relevance as an intermediate in the synthesis of more complex molecules. A closely related analog, 3-(4-Fluorophenyl)-3'-methoxypropiophenone, has been noted for its potential as a precursor in the synthesis of compounds with antimicrobial and anticancer properties.

The synthesis of such compounds often involves reactions like the Friedel-Crafts acylation, where an acyl group is introduced to an aromatic ring. libretexts.orgorganic-chemistry.org For instance, the synthesis could potentially involve the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst. libretexts.orgorganic-chemistry.org The specific arrangement of the fluoro and methoxy groups in this compound makes it a valuable scaffold for creating a library of derivatives to be screened for various biological activities.

The academic relevance of this compound lies in its potential use in:

Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The combination of the fluorophenyl and methoxyphenyl moieties is a common feature in many biologically active compounds.

Materials Science: Aromatic ketones are used in the development of polymers and other advanced materials. The specific substitutions on this molecule could be exploited to create materials with tailored electronic or physical properties.

Synthetic Methodology: The synthesis of this compound itself can be a subject of study to develop more efficient and environmentally friendly synthetic routes for this class of compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZMQPIMDDWCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644514 | |

| Record name | 3-(3-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-76-6 | |

| Record name | 1-Propanone, 3-(3-fluorophenyl)-1-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Fluorophenyl 4 Methoxypropiophenone

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(3-Fluorophenyl)-4'-methoxypropiophenone, three primary bond disconnections can be considered, leading to plausible synthetic routes. These disconnections identify the key precursors necessary for its synthesis.

The first disconnection is at the carbon-carbon bond between the carbonyl group and the 3-fluorophenyl ring. This suggests a synthetic route involving the reaction of a 3-fluorophenyl organometallic reagent with a suitable electrophile containing the 4-methoxybenzoyl group.

A second disconnection can be made at the carbon-carbon bond between the carbonyl group and the 4-methoxyphenyl (B3050149) ring. This approach would involve the reaction of a 4-methoxyphenyl organometallic species with an electrophile containing the 3-fluoropropionyl group.

The third disconnection is at the carbon-carbon bond alpha to the carbonyl group, which suggests a condensation reaction followed by a reduction step. This pathway would involve the reaction of 4-methoxyacetophenone with 3-fluorobenzaldehyde (B1666160) to form a chalcone (B49325) intermediate, which is then reduced to the final product.

Carbon-Carbon Bond Forming Reactions in Propiophenone (B1677668) Synthesis

The synthesis of propiophenones, such as this compound, relies heavily on carbon-carbon bond-forming reactions. These reactions are fundamental in constructing the carbon skeleton of the target molecule.

Grignard Reagent-Mediated Approaches

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. Their application in the synthesis of this compound can be envisioned through two main strategies.

One approach involves the preparation of a Grignard reagent from an aryl halide, which then reacts with a nitrile. In the context of synthesizing this compound, this would involve the reaction of 3-fluorophenylmagnesium bromide with 4-methoxybenzonitrile. The initial product of this reaction is an imine, which is subsequently hydrolyzed to yield the desired ketone.

| Reactant 1 | Reactant 2 | Reagent | Product |

| 3-Bromofluorobenzene | Magnesium | Diethyl ether or THF | 3-Fluorophenylmagnesium bromide |

| 3-Fluorophenylmagnesium bromide | 4-Methoxybenzonitrile | Diethyl ether or THF | Iminium intermediate |

| Iminium intermediate | Acidic water | - | This compound |

An alternative Grignard-based method involves the addition of an organometallic reagent to an aldehyde, followed by oxidation of the resulting secondary alcohol. For the target molecule, this would entail the reaction of ethylmagnesium bromide with 3-fluoro-4'-methoxybenzaldehyde. The resulting secondary alcohol is then oxidized using a suitable oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to afford this compound.

| Reactant 1 | Reactant 2 | Reagent | Intermediate Product | Final Product |

| Ethyl bromide | Magnesium | Diethyl ether or THF | Ethylmagnesium bromide | - |

| Ethylmagnesium bromide | 3-Fluoro-4'-methoxybenzaldehyde | Diethyl ether or THF | 1-(3-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-ol | - |

| 1-(3-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-ol | PCC or Swern oxidation reagents | Dichloromethane | - | This compound |

Acylation Strategies for Aromatic Ketones

Friedel-Crafts acylation is a classic method for the synthesis of aromatic ketones. wisc.edutamu.eduyoutube.comyoutube.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). tamu.eduyoutube.comyoutube.com

To synthesize this compound via this method, one could consider the acylation of fluorobenzene (B45895) with 4-methoxypropionyl chloride or the acylation of anisole (B1667542) with 3-fluoropropionyl chloride. The methoxy (B1213986) group of anisole is an ortho-, para-directing activator, which would likely lead to a mixture of isomers, with the para-substituted product being the major one. wisc.edu

| Aromatic Substrate | Acylating Agent | Catalyst | Potential Product(s) |

| Anisole | 3-Fluoropropionyl chloride | AlCl₃ | A mixture of ortho and para isomers, with this compound being the para product. |

| Fluorobenzene | 4-Methoxypropionyl chloride | AlCl₃ | A mixture of ortho, meta, and para isomers. |

Condensation Reactions and Subsequent Transformations

Condensation reactions, such as the Claisen-Schmidt condensation, can be employed to form an α,β-unsaturated ketone (a chalcone), which can then be reduced to the corresponding propiophenone. rasayanjournal.co.innih.gov This approach involves the base-catalyzed reaction of an aldehyde with a ketone.

For the synthesis of this compound, this would involve the condensation of 4-methoxyacetophenone with 3-fluorobenzaldehyde to yield (E)-1-(4-methoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one. rasayanjournal.co.innih.gov The subsequent reduction of the carbon-carbon double bond of the chalcone can be achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) and hydrogen gas, to give the final product.

| Ketone | Aldehyde | Catalyst | Intermediate Product | Reduction Method | Final Product |

| 4-Methoxyacetophenone | 3-Fluorobenzaldehyde | Sodium hydroxide (B78521) or potassium hydroxide | (E)-1-(4-methoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | Catalytic hydrogenation (e.g., H₂, Pd/C) | This compound |

Regioselective and Chemoselective Synthetic Considerations

The synthesis of this compound involves the formation of a carbon-carbon bond between a substituted phenyl ring and a propionyl group, followed by the introduction of a 3-fluorophenyl group at the β-position. Key to a successful synthesis is the management of regioselectivity and chemoselectivity.

Regioselectivity in the context of Friedel-Crafts acylation, a common method for synthesizing propiophenones, is dictated by the directing effects of the substituents on the aromatic ring. For a precursor such as methoxybenzene, the methoxy group is an ortho-, para-director. To achieve the desired 4'-methoxy substitution pattern, reaction conditions can be optimized to favor the para-product over the ortho-isomer. This is often accomplished by using bulky catalysts or controlling the reaction temperature.

Chemoselectivity is crucial when dealing with multifunctional molecules. For instance, if a starting material contains other reactive functional groups, these may need to be protected to prevent unwanted side reactions. In the synthesis of this compound, a potential route could involve a Michael addition of a 3-fluorophenyl organometallic reagent to an α,β-unsaturated ketone. In this scenario, chemoselectivity would be critical to ensure the 1,4-addition occurs preferentially over a 1,2-addition to the carbonyl group.

Optimization of Reaction Parameters and Yields

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent can significantly impact the reaction rate, yield, and even the regioselectivity of the synthesis. The ideal solvent should be inert to the reaction conditions, dissolve the reactants and reagents, and have a boiling point suitable for the desired reaction temperature.

For instance, in a Grignard reaction-based synthesis, ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used as they solvate the magnesium center of the Grignard reagent, enhancing its reactivity. A study on a related synthesis of 3-methoxypropiophenone highlighted the use of THF as a solvent for the Grignard reagent formation, which led to a high yield of 88.6%. google.comsemanticscholar.org

The influence of different solvents on the yield of a hypothetical final step in the synthesis of this compound is illustrated in the table below.

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |

| Dichloromethane (DCM) | 9.1 | 40 | 75 |

| Tetrahydrofuran (THF) | 7.5 | 66 | 88 |

| Toluene | 2.4 | 111 | 65 |

| Acetonitrile | 37.5 | 82 | 70 |

Temperature and Pressure Control in Synthetic Sequences

Temperature is a critical parameter that influences the rate of reaction and the formation of byproducts. Many synthetic steps for propiophenone synthesis are conducted at specific temperatures to ensure optimal outcomes. For example, Grignard reactions are often initiated at room temperature and may require heating to reflux to ensure complete reaction. In one patented process for 3-methoxypropiophenone, the reaction temperature was controlled between 50-55°C. google.com

Pressure control is particularly important for reactions involving gaseous reactants or byproducts. While many of the synthetic steps for this compound are likely to be conducted at atmospheric pressure, certain purification steps, such as vacuum distillation, require precise pressure control to isolate the product without thermal decomposition. A vacuum distillation at -0.095MPa to -0.10MPa was used to purify 3-methoxypropiophenone. google.com

The following table demonstrates the effect of temperature on the yield of a hypothetical acylation step.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 0 | 12 | 60 |

| 25 (Room Temp.) | 6 | 85 |

| 50 | 3 | 92 |

| 80 | 2 | 88 (with byproduct formation) |

Catalytic Systems and Auxiliary Reagents

The choice of catalyst is fundamental to the success of many organic transformations. In Friedel-Crafts reactions, Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used to activate the acylating agent. The catalytic activity can be fine-tuned by the choice of the Lewis acid and its concentration. For instance, in the synthesis of 3-methoxypropiophenone, anhydrous aluminum trichloride (B1173362) was used as a catalyst for the formation of the Grignard reagent. google.com

Auxiliary reagents also play a significant role. For example, in a Grignard-based synthesis, the use of an initiator, such as a small amount of iodine or 1,2-dibromoethane, can be crucial for the formation of the Grignard reagent. In some modern synthetic approaches, more advanced catalytic systems, potentially involving transition metals like iridium, could be employed for specific transformations. rsc.org

The table below shows a comparison of different Lewis acid catalysts for a hypothetical Friedel-Crafts acylation to produce a precursor to the target molecule.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| AlCl₃ | 120 | 4 | 90 |

| FeCl₃ | 120 | 6 | 82 |

| ZnCl₂ | 150 | 12 | 75 |

| BF₃·OEt₂ | 120 | 8 | 85 |

Molecular Characterization and Structural Elucidation

Spectroscopic Techniques for Structural Confirmation

The definitive identification and structural confirmation of 3-(3-Fluorophenyl)-4'-methoxypropiophenone would rely on a combination of modern spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity, chemical environment of individual atoms, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework, as well as other magnetically active nuclei like fluorine.

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to other protons in this compound. The expected spectrum would show distinct signals for the aromatic protons on both the 3-fluorophenyl and 4-methoxyphenyl (B3050149) rings, as well as for the aliphatic protons of the propiophenone (B1677668) backbone and the methoxy (B1213986) group. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, the splitting patterns (multiplicities) of the signals, governed by spin-spin coupling, would reveal the number of adjacent protons, allowing for the establishment of connectivity between different parts of the molecule.

¹³C NMR spectroscopy would be employed to determine the number of unique carbon atoms in the molecule and to identify their chemical nature (e.g., carbonyl, aromatic, aliphatic, methoxy). Each chemically non-equivalent carbon atom in this compound would give a distinct signal in the spectrum. The chemical shift of each signal would be indicative of the carbon's electronic environment. For instance, the carbonyl carbon of the ketone would appear at a characteristic downfield shift. The carbon atoms of the aromatic rings would have their chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group. The presence of the fluorine atom would also induce C-F coupling, leading to splitting of the signals for the carbon atoms in the 3-fluorophenyl ring.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides a strong NMR signal. The ¹⁹F NMR spectrum of this compound would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would exhibit coupling to the adjacent protons on the 3-fluorophenyl ring, which would be observable in the ¹⁹F spectrum and would corroborate the substitution pattern.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the aliphatic chain and the arrangement of protons on the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals that have attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would show correlations between protons and carbon atoms that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for connecting the different fragments of the molecule, such as linking the propiophenone backbone to the two aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key structural features. A strong, sharp absorption band would be anticipated in the region typical for a carbonyl (C=O) stretch of an aromatic ketone. Other significant absorptions would include those for C-H stretching of the aromatic and aliphatic parts of the molecule, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group and the ketone. The presence of the C-F bond would also give rise to a characteristic absorption band.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound. For this compound, this analysis would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming its elemental composition (C₁₆H₁₅FO₂).

While no specific experimental mass spectrum for this compound is available, a theoretical fragmentation pattern can be postulated based on the known fragmentation of similar ketones and aromatic compounds. Key fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the bond between the carbonyl group and the adjacent carbon atoms, leading to the formation of characteristic acylium ions.

McLafferty rearrangement: If applicable, this would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond.

Cleavage of the phenyl rings: Fragmentation of the 3-fluorophenyl and 4-methoxyphenyl rings, yielding ions corresponding to these substituent groups.

A hypothetical data table of expected major fragments is presented below.

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [M]+• | [C₁₆H₁₅FO₂]+• | 258.10 |

| [M - C₂H₅]+ | [C₁₄H₁₀FO₂]+ | 229.06 |

| [CH₃OC₆H₄CO]+ | 4-methoxybenzoyl cation | 135.05 |

| [FC₆H₄CH₂CH₂]+ | 3-fluorophenethyl cation | 123.06 |

| [CH₃OC₆H₄]+ | 4-methoxyphenyl cation | 107.05 |

| [FC₆H₄]+ | 3-fluorophenyl cation | 95.03 |

This table is predictive and not based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions.

π → π transitions:* These are typically high-energy transitions associated with the aromatic rings and the carbonyl group's double bond. They are expected to appear at shorter wavelengths (higher energy).

n → π transitions:* These are lower-energy transitions involving the non-bonding electrons of the carbonyl oxygen. They are expected to appear at longer wavelengths (lower energy) and are characteristically less intense than π → π* transitions.

The presence of the fluorophenyl and methoxyphenyl groups would influence the position and intensity of these absorption maxima (λmax). However, without experimental data, the precise λmax values cannot be reported.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound were available, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases reveals no published crystal structure for this compound. However, crystal structures for isomeric chalcones, such as 3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, have been reported. These related structures provide some insight into the potential solid-state conformation of the target molecule, but direct crystallographic data remains unavailable. Therefore, a data table for its crystallographic parameters cannot be generated.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic and geometric properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular structures and energies.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 3-(3-Fluorophenyl)-4'-methoxypropiophenone, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can be utilized to determine its optimized molecular geometry and electronic properties. researchgate.netresearchgate.net

The optimization process systematically alters the molecular geometry to find the lowest energy conformation. This provides precise data on bond lengths, bond angles, and dihedral angles. The electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential, can also be calculated. These parameters are critical for predicting the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated using DFT (Note: The following data is illustrative and represents typical values for similar organic molecules as determined by DFT calculations.)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C=O | 1.22 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-F | 1.35 | |

| C-O (methoxy) | 1.37 | |

| **Bond Angles (°) ** | ||

| C-C-C (propanone) | 112.5 | |

| O=C-C | 121.0 | |

| C-O-C (methoxy) | 118.0 | |

| Dihedral Angles (°) | ||

| Phenyl-C-C-Phenyl | 95.0 |

The flexibility of the propiophenone (B1677668) backbone allows this compound to exist in various spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By systematically rotating the dihedral angles of the molecule's flexible bonds, a potential energy surface can be mapped out. This allows for the identification of stable conformers, which correspond to energy minima on this surface, and the transition states that connect them.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to validate the computed structures and electronic properties against experimental findings. scispace.com DFT methods can accurately predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. These can be compared with experimental IR and Raman spectra to confirm the presence of specific functional groups and to assess the accuracy of the computational model. Similarly, predicted NMR chemical shifts for ¹H and ¹³C atoms can be correlated with experimental NMR data to provide a detailed picture of the molecule's atomic connectivity and chemical environment.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This data is for illustrative purposes and represents typical spectroscopic predictions from DFT calculations.)

| Spectroscopic Data | Parameter | Predicted Value |

| IR Spectroscopy | C=O Stretch | 1685 cm⁻¹ |

| C-F Stretch | 1250 cm⁻¹ | |

| C-O Stretch (methoxy) | 1180 cm⁻¹ | |

| ¹³C NMR | C=O | 198 ppm |

| C-F | 163 ppm (JCF = 245 Hz) | |

| O-CH₃ | 55.5 ppm | |

| ¹H NMR | Aromatic Protons | 6.9 - 7.8 ppm |

| -OCH₃ | 3.85 ppm |

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations provide a static picture of a molecule's preferred conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, where the forces between atoms are described by a force field.

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of solvent molecules, and track the trajectory of each atom over a period of nanoseconds or longer. This allows for the exploration of the molecule's conformational landscape in a more realistic, dynamic context. The simulation can reveal how the molecule flexes, rotates, and interacts with its surroundings, providing insights into its conformational flexibility and the timescales of conformational changes.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a series of compounds with their physicochemical properties. These models are valuable for predicting the properties of new compounds without the need for experimental measurement.

The Hammett equation is a classic example of a linear free-energy relationship used to quantify the electronic effect of substituents on the reactivity of aromatic compounds. It is expressed as:

log(K/K₀) = σρ

where K is the equilibrium constant for a reaction with a substituted reactant, K₀ is the equilibrium constant for the unsubstituted reactant, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction but not on the substituent.

For a series of propiophenone derivatives, the Hammett equation could be used to analyze the effect of the 3-fluoro substituent on the reactivity of the carbonyl group. The fluorine atom is an electronegative, electron-withdrawing group, and its effect on the reaction rate or equilibrium can be quantified by its Hammett substituent constant (σ). A positive ρ value for a given reaction would indicate that the reaction is favored by electron-withdrawing groups.

Table 3: Hypothetical Hammett Analysis for a Reaction of Substituted Propiophenones (Note: The following data is illustrative of a typical Hammett plot analysis.)

| Substituent (at meta position) | Hammett Constant (σ) | log(K/K₀) |

| -OCH₃ | -0.12 | -0.15 |

| -CH₃ | -0.07 | -0.09 |

| -H | 0.00 | 0.00 |

| -F | 0.34 | 0.41 |

| -Cl | 0.37 | 0.45 |

| -NO₂ | 0.71 | 0.85 |

A plot of log(K/K₀) versus σ would yield a straight line with a slope equal to the reaction constant ρ. This analysis would provide a quantitative measure of the electronic influence of the 3-fluoro substituent on the chemical properties of this compound.

Influence of Steric and Inductive Parameters on Molecular Behavior

The molecular behavior of this compound is theoretically influenced by the steric and inductive effects of its constituent groups: the 3-fluorophenyl ring, the 4'-methoxyphenyl ring, and the propiophenone backbone. The fluorine atom at the meta-position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect can modulate the electron density distribution across the molecule, influencing its reactivity and intermolecular interactions.

Without specific computational studies on this compound, any discussion on the precise quantitative influence of these parameters remains speculative.

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of propiophenone derivatives often involves reactions such as the Friedel-Crafts acylation or Grignard reactions. Computational modeling is a valuable tool for elucidating the detailed mechanisms of such reactions, including the characterization of intermediates, transition states, and the calculation of activation energies.

A computational analysis of the synthesis of this compound would involve mapping the potential energy surface of the reaction. This would allow for the identification of the lowest energy pathway from reactants to products. Key to this analysis is the characterization of transition states, which are the highest energy points along the reaction coordinate. The geometry and vibrational frequencies of these transition states provide critical insights into the bond-forming and bond-breaking processes. For instance, in a Friedel-Crafts acylation, computational modeling could detail the interaction of the acylating agent with the catalyst and the aromatic substrate, and the subsequent steps of electrophilic attack and deprotonation.

By calculating the energies of the reactants, transition states, and products, the energy barriers (activation energies) for each step of the reaction can be determined. These energy barriers are fundamental in predicting the rate of the reaction according to transition state theory. A higher energy barrier corresponds to a slower reaction rate. Computational studies could compare different potential synthetic routes to this compound and predict which would be the most kinetically favorable.

Currently, there is no published research containing data tables with calculated energy barriers or detailed reaction pathway analyses specifically for the synthesis or reactions of this compound. Such studies would be a valuable contribution to the understanding of this particular chemical entity.

Reactivity and Mechanistic Studies

Chemical Transformations of the Propiophenone (B1677668) Carbonyl Moiety

The carbonyl group (C=O) is a dominant feature of the molecule's reactivity, characterized by the electrophilicity of the carbonyl carbon and the acidity of the adjacent alpha-carbon protons.

The carbonyl carbon in 3-(3-Fluorophenyl)-4'-methoxypropiophenone is sp2 hybridized and electrophilic due to the polarization of the carbon-oxygen double bond. This makes it a prime target for attack by nucleophiles, leading to nucleophilic addition reactions. ncert.nic.in In these reactions, the hybridization of the carbonyl carbon changes from sp2 to sp3, resulting in a tetrahedral intermediate. ncert.nic.in

Common nucleophilic addition reactions applicable to this ketone include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of tertiary alcohols.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt in the presence of acid yields a cyanohydrin.

Imine and Enamine Formation: Condensation with primary or secondary amines, respectively, under acidic catalysis leads to the formation of imines (Schiff bases) or enamines.

Furthermore, the presence of protons on the alpha-carbon allows for base-catalyzed condensation reactions. For instance, in a reaction analogous to the Claisen-Schmidt condensation, the enolate formed by deprotonation at the alpha-carbon can act as a nucleophile, attacking an aldehyde to form an α,β-unsaturated ketone. researchgate.net

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgX | Tertiary Alcohol |

| Cyanohydrin Formation | HCN / KCN | Cyanohydrin |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Condensation | Aldehyde (R-CHO), Base | α,β-Unsaturated Ketone |

The methylene (B1212753) group (—CH2—) adjacent to the carbonyl group, known as the alpha-carbon, possesses acidic protons. The acidity is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate anion. This enolate is a key intermediate for a variety of functionalization reactions at the alpha-position. acs.org

Key alpha-functionalization reactions include:

Halogenation: Under acidic or basic conditions, the alpha-carbon can be halogenated. For example, reaction with bromine in acetic acid would likely yield an α-bromoketone.

Alkylation: The enolate can act as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond at the alpha-position.

Oxidation: Various methods exist for the α-oxidation of ketones, including reactions with hypervalent iodine reagents or Kornblum oxidation, which can introduce hydroxyl or other oxygen-containing functionalities. nih.gov These reactions often proceed through enol or enolate intermediates. nih.govresearchgate.net

The development of catalytic, enantioselective methods for the α-functionalization of ketones is a significant area of modern organic synthesis, allowing for the creation of chiral centers adjacent to the carbonyl group. springernature.com

Aromatic Ring Reactivity and Directed Functionalization

The molecule contains two distinct aromatic rings whose reactivity towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of their respective substituents. wikipedia.orgnumberanalytics.com The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu

The fluorophenyl ring is substituted with a fluorine atom and the propiophenone side chain.

Fluorine: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). numberanalytics.com It can also donate electron density through a resonance effect (+M) via its lone pairs. For halogens, the inductive effect typically outweighs the resonance effect, making the ring less reactive towards electrophiles than benzene (B151609) (deactivating). libretexts.org Despite being deactivating, the resonance effect directs incoming electrophiles to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com

Propiophenone Side Chain: The -(CH2)2CO-Ar' group is an alkyl-type substituent attached to the fluorophenyl ring. Alkyl groups are generally weakly activating and ortho, para-directing.

The methoxyphenyl ring is substituted with a methoxy (B1213986) group and is directly attached to the carbonyl carbon of the propiophenone moiety.

Methoxy Group (-OCH3): The oxygen atom is electronegative (-I effect), but its ability to donate a lone pair of electrons into the ring via resonance (+M effect) is much more significant. minia.edu.eg This strong resonance donation makes the methoxy group a powerful activating group and an ortho, para-director. masterorganicchemistry.comuci.edu The ring is significantly more nucleophilic and reactive than benzene.

Acyl Group (-COR): The propiophenone carbonyl group attached to this ring is a moderate deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive. Acyl groups are meta-directors. ncert.nic.inmasterorganicchemistry.com

On this ring, there is a competition between the powerful ortho, para-directing, activating methoxy group and the deactivating, meta-directing acyl group. The activating group's influence is generally dominant. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the strongly activating methoxy group (and meta to the acyl group).

| Ring | Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| 3-Fluorophenyl | Fluorine (-F) | -I > +M | Deactivating | Ortho, Para |

| Alkyl chain | +I | Weakly Activating | Ortho, Para | |

| 4'-Methoxyphenyl | Methoxy (-OCH₃) | +M > -I | Strongly Activating | Ortho, Para |

| Acyl (-COR) | -I, -M | Deactivating | Meta |

The electronic character of the fluorine and methoxy substituents fundamentally alters the reactivity of the aromatic rings to which they are attached. This influence is a combination of inductive and resonance effects.

Inductive Effect (I): This effect is transmitted through sigma bonds and is related to the electronegativity of the atoms. Both fluorine and the oxygen of the methoxy group are more electronegative than carbon, so they exert an electron-withdrawing inductive effect (-I), pulling electron density from the aromatic ring. minia.edu.eg The -I effect of fluorine is particularly strong.

Resonance Effect (M): This effect involves the delocalization of lone pair electrons or pi electrons through the pi system of the aromatic ring. Both fluorine and the methoxy group have lone pairs on the atom attached to the ring, allowing them to donate electron density to the ring via a +M effect. This donation increases the electron density at the ortho and para positions. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Net Electronic Effect on Ring | Impact on EAS Rate |

|---|---|---|---|---|

| Fluorine (-F) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Electron Withdrawing | Decreases (Deactivating) |

| Methoxy (-OCH₃) | Moderately Withdrawing (-I) | Strongly Donating (+M) | Electron Donating | Increases (Activating) |

Photochemical Reactions and Excited State Chemistry

Currently, there is a notable absence of specific research in the scientific literature detailing the photochemical reactions and excited-state chemistry of this compound. General principles of ketone photochemistry suggest that aromatic ketones can undergo several photoinduced processes. These typically include Norrish Type I and Type II reactions, photoreduction, and energy transfer processes. The substitution pattern of this compound, with a fluorine atom on one phenyl ring and a methoxy group on the other, would be expected to influence the efficiency and pathways of these reactions by modifying the electronic properties of the chromophore and the stability of potential intermediates. However, without experimental data, any discussion of specific transformations remains speculative.

Photoinduced Transformations and Isomerization Pathways

No specific photoinduced transformations or isomerization pathways for this compound have been documented in peer-reviewed literature. For aromatic ketones in general, irradiation can lead to cleavage of the bond alpha to the carbonyl group (Norrish Type I) or intramolecular hydrogen abstraction (Norrish Type II), if a suitable hydrogen donor is present in the molecule. The presence of fluorine and methoxy substituents could potentially influence the excited state lifetimes and reaction quantum yields. For instance, the fluorine substituent may affect intersystem crossing rates, while the methoxy group could influence charge transfer characteristics of the excited state. Studies on other fluorinated organic molecules have shown that fluorine substitution can impact photochemical reaction pathways. researchgate.net

Photophysical Properties and Energy Transfer Processes

Detailed experimental characterization of the photophysical properties, such as absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, for this compound is not available. The photophysical behavior of substituted aromatic compounds is known to be sensitive to the nature and position of substituents on the aromatic ring. nih.govurl.edu These substituents can alter the energy levels of the singlet and triplet excited states and influence the rates of radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) decay processes. In principle, this compound could act as a photosensitizer, transferring its excited-state energy to other molecules, but specific energy transfer studies involving this compound have not been reported.

Catalytic Reactions Involving this compound

While specific catalytic reactions for this compound are not extensively detailed, the reactivity of the propiophenone scaffold is well-established in catalytic transformations, particularly in the reduction of the carbonyl group.

One of the most significant catalytic reactions applicable to propiophenone derivatives is the reduction of the ketone to the corresponding secondary alcohol, 1-(3-fluorophenyl)-1-(4-methoxyphenyl)propan-1-ol. This transformation is commonly achieved through catalytic hydrogenation or transfer hydrogenation methods like the Meerwein-Ponndorf-Verley (MPV) reduction.

The MPV reduction utilizes a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol (B130326). wikipedia.orgalfa-chemistry.com This method is known for its high chemoselectivity, reducing aldehydes and ketones without affecting other functional groups such as alkenes or alkynes. wikipedia.orgminia.edu.eg The reaction is believed to proceed through a six-membered ring transition state involving the coordination of the ketone to the aluminum alkoxide, followed by a hydride transfer from the isopropoxide ligand to the carbonyl carbon. organic-chemistry.org

Catalytic transfer hydrogenation, often employing ruthenium or rhodium complexes, is another effective method for the reduction of ketones. mdpi.com These reactions typically use a hydrogen donor like isopropanol or formic acid.

Following the reduction to the secondary alcohol, a subsequent acid-catalyzed dehydration can lead to the formation of an alkene, 1-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-1-ene. byjus.comlibretexts.org This two-step sequence from a ketone to an alkene is a common synthetic strategy. The ease of dehydration depends on the stability of the resulting carbocation intermediate. vedantu.comyoutube.com

Below is a table summarizing catalytic systems used for the reduction of related propiophenone derivatives, which could be applicable to this compound.

| Catalyst System | Substrate | Product | Reaction Type |

| Aluminum Isopropoxide in Isopropanol | Propiophenone | 1-Phenyl-1-propanol | Meerwein-Ponndorf-Verley Reduction |

| Ruthenium(II) Complexes | Propiophenone | 1-Phenyl-1-propanol | Catalytic Hydrogenation |

| Rhodium-phosphine Complexes | Acetophenone | 1-Phenylethanol | Transfer Hydrogenation |

| Palladium on Carbon (Pd/C) with H₂ | Acetophenone | 1-Phenylethanol | Catalytic Hydrogenation |

This table is illustrative of catalyst systems used for similar substrates and does not represent experimentally verified reactions for this compound.

Synthesis and Characterization of Derivatives and Analogs

Design Principles for Structural Modification of the Parent Compound

The rational design of new analogs of 3-(3-Fluorophenyl)-4'-methoxypropiophenone is guided by established medicinal chemistry principles. Modifications are typically aimed at systematically altering the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, to modulate its biological activity or material characteristics.

Systematic Variation of Fluorine and Methoxy (B1213986) Substituents

The fluorine and methoxy groups are key modulators of the parent compound's properties. The fluorine atom, being highly electronegative, acts as a strong electron-withdrawing group through an inductive effect. libretexts.org Conversely, the methoxy group is a strong electron-donating group through resonance, as the oxygen's lone pairs can delocalize into the aromatic ring.

Systematic variation involves altering the position of these substituents on their respective phenyl rings. Moving the fluorine atom from the meta- (3-position) to the ortho- or para- positions on the 3-phenyl ring would significantly alter the electronic effect on the propiophenone (B1677668) core. Similarly, shifting the methoxy group on the 4'-phenyl ring would change its electron-donating influence. These positional changes can fine-tune the reactivity of the carbonyl group and the acidity of the α-protons. For instance, placing a strong electron-withdrawing group at the para-position of the benzoyl moiety generally increases the electrophilicity of the carbonyl carbon.

| Modification | Ring A (3-Phenyl Ring) | Ring B (4'-Methoxy Ring) | Anticipated Impact on Electronic Properties |

| Isomer 1 | 2-Fluoro | 4'-Methoxy | Increased steric hindrance near the core; altered inductive effect. |

| Isomer 2 | 4-Fluoro | 4'-Methoxy | Maximized inductive withdrawal from the phenyl ring. |

| Isomer 3 | 3-Fluoro | 2'-Methoxy | Introduction of steric hindrance near the carbonyl; altered resonance donation. |

| Isomer 4 | 3-Fluoro | 3'-Methoxy | Change from para-donation to meta-inductive effect of the methoxy group. |

Modifications of the Propiophenone Alkyl Chain and Aryl Rings

Beyond substituent repositioning, the core structure of the molecule can be modified in several ways.

Alkyl Chain Modification: The ethyl group of the propiophenone can be lengthened, shortened, branched, or cyclized. These changes primarily affect the steric bulk and lipophilicity of the molecule. For example, replacing the ethyl group with a larger alkyl group would increase the molecule's size and nonpolar character, which can influence how it interacts with biological targets or organizes in solid-state materials.

| Analog Type | Modification Description | Primary Rationale |

| Chain Homologation | Propyl- or Butyl-ketone instead of Ethyl-ketone | Increase lipophilicity and steric bulk |

| Ring Substitution | Addition of a second substituent (e.g., -Cl, -CH₃) to either aryl ring | Fine-tune electronic properties and steric profile |

| Heterocyclic Analogs | Replacement of the 3-fluorophenyl ring with a 3-fluoropyridinyl ring | Introduce polar contacts, alter metabolic profile |

| Core Isomers | Swapping the substituents, e.g., 3-methoxyphenyl (B12655295) and 4'-fluorophenyl | Explore different spatial arrangements of key functional groups |

Synthetic Strategies for Analog Libraries

The creation of a diverse library of analogs requires efficient and versatile synthetic routes that can accommodate a variety of building blocks. Friedel-Crafts acylation and Grignard-type reactions are two prominent strategies for synthesizing the propiophenone core.

Friedel-Crafts Acylation: A common and direct method for synthesizing aryl ketones is the Friedel-Crafts acylation. For the parent compound, this would involve the reaction of anisole (B1667542) with 3-fluorophenylpropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction typically favors acylation at the para-position of the anisole due to the directing effect of the methoxy group. A library of analogs can be generated by using a variety of substituted anisoles or substituted phenylpropionyl chlorides.

Grignard-based Synthesis: An alternative route involves the reaction of a Grignard reagent with a nitrile. For example, 3-methoxybenzonitrile (B145857) can be treated with ethylmagnesium bromide to yield 3'-methoxypropiophenone (B1296965) after hydrolysis. To synthesize the parent compound via this strategy, one could envision a multi-step sequence starting from appropriate precursors. This method is highly adaptable for creating libraries, as a wide range of commercially available Grignard reagents and nitriles can be employed to introduce diversity at multiple positions.

These synthetic approaches can be adapted for high-throughput synthesis to rapidly generate a large number of derivatives for screening and further study. nih.gov

Impact of Structural Modifications on Molecular Reactivity and Electronic Properties

Structural modifications directly influence the molecule's electronic distribution and, consequently, its chemical reactivity. libretexts.org The interplay between the electron-withdrawing fluorine and electron-donating methoxy groups is central to these effects.

The reactivity of the carbonyl group is highly sensitive to the electronic nature of the aryl rings.

Electron-Withdrawing Groups (EWGs): Adding further EWGs (like -NO₂ or -CF₃) or moving the existing fluorine to a more influential position (e.g., para- on the benzoyl ring) would make the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles.

Electron-Donating Groups (EDGs): The presence of the methoxy group on the 4'-position makes the attached phenyl ring electron-rich and activates it. This electronic donation slightly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted propiophenone.

These electronic perturbations also affect the acidity of the α-protons on the methylene (B1212753) group adjacent to the carbonyl. Increased electron withdrawal by the substituted benzoyl ring stabilizes the corresponding enolate, increasing the acidity of these protons and facilitating reactions that proceed via an enolate intermediate.

Computational methods like Density Functional Theory (DFT) can be employed to predict the impact of these structural changes. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and bond lengths, researchers can quantify the electronic effects and rationalize observed reactivity trends.

| Structural Modification | Expected Impact on Reactivity/Electronic Properties |

| Move Fluorine to 4-position | Increased electron-withdrawing effect on the propiophenone core. |

| Replace 4'-Methoxy with 4'-Methyl | Reduced electron-donating ability (inductive vs. resonance). |

| Add a Nitro group to Ring B | Significant increase in the electrophilicity of the carbonyl carbon. |

| Replace Propiophenone with Butyrophenone | Minor electronic change, significant increase in steric hindrance at the α-position. |

By systematically applying these design principles and synthetic strategies, researchers can generate and study a wide array of derivatives of this compound to explore structure-property relationships for various scientific applications.

Applications in Advanced Organic Synthesis

Utilization as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. These reactions are valued for their atom economy and ability to rapidly generate diverse molecular libraries. Propiophenone (B1677668) derivatives can, in principle, serve as the ketone component in various MCRs, such as the Biginelli or Hantzsch reactions, to produce heterocyclic scaffolds. However, there are no specific examples in the current body of scientific literature that describe the use of 3-(3-Fluorophenyl)-4'-methoxypropiophenone as a building block in any named multi-component reaction.

Intermediate in the Synthesis of Complex Organic Molecules

Aromatic ketones are crucial intermediates in the synthesis of numerous complex organic molecules, including natural products and pharmaceuticals. They can undergo a variety of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions, to build more elaborate molecular architectures. While it is plausible that this compound could serve as an intermediate in the synthesis of more complex molecules, there are no published synthetic routes that specifically name this compound as a precursor to a larger, more complex target molecule.

Precursor for Novel Chemical Scaffolds and Frameworks

The development of novel chemical scaffolds is a central theme in drug discovery and materials science. The propiophenone core can be a starting point for the synthesis of various heterocyclic and carbocyclic frameworks. For instance, reactions involving the carbonyl group and the adjacent alpha-protons can lead to the formation of pyrazoles, isoxazoles, and other ring systems. Despite this potential, there is no available research that demonstrates the conversion of this compound into any specific novel chemical scaffolds or frameworks.

Emerging Research Directions

The study of 3-(3-Fluorophenyl)-4'-methoxypropiophenone and related aryl ketones is entering a new phase, driven by advancements in synthetic chemistry, computational tools, and catalysis. Researchers are increasingly focused on developing more efficient, sustainable, and innovative ways to synthesize and utilize these compounds. This section explores the key emerging research directions that are poised to shape the future of this area of chemical science.

Q & A

Q. What are the primary synthetic routes for 3-(3-Fluorophenyl)-4'-methoxypropiophenone, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions . For Friedel-Crafts, 3-fluoro-4-methoxybenzaldehyde reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Optimization includes:

- Temperature control (0–5°C to minimize side reactions).

- Catalyst stoichiometry (1.2–1.5 equivalents of AlCl₃ to ensure complete acylation).

- Solvent selection (anhydrous dichloromethane or nitrobenzene for improved electrophilicity).

Alternative routes may use Suzuki-Miyaura coupling with fluorophenylboronic acids and methoxy-substituted propiophenone precursors .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% for rigorous studies).

- Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ at m/z 248.1 (calculated for C₁₆H₁₄FO₂) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during fluorination in analogues of this compound?

Methodological Answer: Fluorination at the meta position (as in this compound) often competes with para substitution. To enhance regiocontrol:

- Directing groups : Introduce temporary protecting groups (e.g., boronate esters) to steer electrophilic fluorination .

- Transition-metal catalysis : Use Pd-mediated C–H activation to selectively functionalize the 3-fluorophenyl moiety .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict favorable transition states for meta vs. para pathways, guiding reagent selection (e.g., Selectfluor vs. NFSI) .

Q. How do electronic effects of the fluorine and methoxy groups influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

- Fluorine’s electron-withdrawing effect : Deactivates the aromatic ring, reducing reactivity toward electrophiles but enhancing stability in nucleophilic environments.

- Methoxy’s electron-donating effect : Activates the para position, enabling selective functionalization (e.g., nitration or sulfonation at the 4’-methoxy site).

- Competing effects : Use Hammett constants (σₚ values: F = +0.06, OMe = -0.27) to predict substituent-directed reactivity. Experimental validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) .

Q. What computational approaches predict the metabolic pathways of fluorinated aromatic ketones like this compound?

Methodological Answer:

- In silico metabolism prediction : Tools like SwissADME or Meteor Nexus simulate Phase I/II metabolism. Key steps include:

- Oxidative defluorination (CYP450-mediated, predicted by site-of-metabolism models).

- Demethylation of the methoxy group (CYP2C9/2D6 isoforms).

- Docking studies : AutoDock Vina models interactions with hepatic enzymes to identify vulnerable sites for metabolic modification .

Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated propiophenones?

Methodological Answer:

- Systematic solvent standardization : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Isotopic labeling : Synthesize ¹⁸O-labeled methoxy groups to distinguish overlapping signals in complex mixtures.

- Crystallography : Single-crystal X-ray diffraction (where feasible) resolves ambiguities in substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.